molecular formula C28H23F4NO5 B12633133 3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester

3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester

Cat. No.: B12633133
M. Wt: 529.5 g/mol
InChI Key: WAZQNXHYPCSXJR-UHFFFAOYSA-N
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Description

This compound is a synthetic 3-quinolinecarboxylic acid derivative characterized by a 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl] substituent at the N1 position, 6,7-dimethoxy groups on the quinoline core, and a (4-methylphenyl)methyl ester moiety at the carboxylic acid terminus. The 6,7-dimethoxy groups distinguish it from fluoroquinolones, which typically bear halogen substituents (e.g., fluorine) at these positions to enhance antibacterial potency and pharmacokinetics . The trifluoromethyl group on the N1 side chain may improve lipophilicity and membrane penetration, while the (4-methylphenyl)methyl ester could act as a prodrug, enhancing oral bioavailability through esterase-mediated hydrolysis .

Properties

Molecular Formula

C28H23F4NO5

Molecular Weight

529.5 g/mol

IUPAC Name

(4-methylphenyl)methyl 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-6,7-dimethoxy-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C28H23F4NO5/c1-16-4-6-17(7-5-16)15-38-27(35)21-14-33(13-18-8-9-19(10-22(18)29)28(30,31)32)23-12-25(37-3)24(36-2)11-20(23)26(21)34/h4-12,14H,13,15H2,1-3H3

InChI Key

WAZQNXHYPCSXJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=C(C=C(C=C4)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

One-Pot Synthesis Method

This method involves a series of reactions conducted in a single vessel, which simplifies the synthesis process.

  • Reagents : Ethyl dimethylaminoacrylate, triethylamine, 2,4,5-trifluorobenzoyl chloride, piperazine.

  • Procedure :

    • Combine ethyl dimethylaminoacrylate (35.8 g) and triethylamine (27.3 g) in toluene (50 ml).
    • Add a mixture of 2,4,5-trifluorobenzoyl chloride (24.3 g) and another chlorinated derivative (26.3 g) dropwise at 50°C.
    • Stir the mixture at 50-55°C for a specified time.
    • Dissolve the resulting oil in N-methylpyrrolidone and heat to 90-120°C with potassium carbonate (48.4 g).
    • After cooling and dilution with water, filter the product and dry it overnight.

Carbonylation and Decarboxylation Method

This method utilizes functionalized quinolines that undergo carbonylation followed by decarboxylation.

  • Reagents : 2,3-quinolinedicarboxylic acid, anisole, triphenylphosphine, palladium chloride.

  • Procedure :

    • Heat anisole (300 ml) containing 2,3-quinolinedicarboxylic acid (26.1 g) to 153°C for four hours.
    • The reaction yields substituted quinoline carboxylic acids through controlled heating and subsequent cooling.

Cascade Synthesis via Benzylation

A novel method that employs a cascade reaction catalyzed by iron(III) chloride.

  • Reagents : Iron(III) chloride as a catalyst.

  • Procedure :

    • The reaction involves benzylation followed by cyclization to form highly substituted quinoline derivatives.
    • This method is advantageous for its efficiency in producing complex structures in fewer steps.

Traditional Synthetic Routes

Traditional methods often involve multiple steps with isolation of intermediates.

  • Reagents : Various quinoline derivatives and functional groups.

  • Procedure :

    • Initial reactions may involve halogenation or nitration of quinoline followed by coupling reactions to introduce desired substituents.
    • Each step requires careful control of conditions to maximize yield and purity.

The following table summarizes the different preparation methods along with their advantages and disadvantages:

Method Advantages Disadvantages
One-Pot Synthesis Simplifies process; reduces time May require precise control over conditions
Carbonylation/Decarboxylation Direct formation of desired products Potential for low yields if not optimized
Cascade Synthesis Efficient for complex structures Requires specific catalysts; may be costly
Traditional Routes Well-established methods Time-consuming; multiple purification steps

The synthesis of 3-quinolinecarboxylic acid derivatives is versatile, employing various methodologies that cater to different synthetic requirements. Each method's choice depends on factors such as desired yield, complexity of the final product, and available reagents. Ongoing research continues to refine these techniques to enhance efficiency and sustainability in chemical synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The (4-methylbenzyl) ester group is susceptible to hydrolysis under acidic or basic conditions:

  • Reaction :

    R-O-CO-Quinoline+H2OR-OH+Quinoline-3-carboxylic acid\text{R-O-CO-Quinoline} + \text{H}_2\text{O} \rightleftharpoons \text{R-OH} + \text{Quinoline-3-carboxylic acid}
  • Conditions :

    • Acidic: HCl, aqueous ethanol.

    • Basic: NaOH, aqueous THF.

  • Outcome : Cleavage yields the free carboxylic acid and 4-methylbenzyl alcohol .

Hydrogenolysis of Benzyl Ester

Benzyl esters can be selectively cleaved via catalytic hydrogenation:

  • Reaction :

    (4-Methylbenzyl) ester+H2Pd/CCarboxylic acid+Toluene\text{(4-Methylbenzyl) ester} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{Carboxylic acid} + \text{Toluene}
  • Conditions :

    • Catalyst: Palladium on carbon (Pd/C).

    • Pressure: 1–5 atm H₂.

  • Selectivity : Avoids cleavage of other functional groups (e.g., methoxy) .

Demethylation of Methoxy Groups

The 6,7-dimethoxy groups may undergo demethylation under strong acidic conditions:

  • Reaction :

    Quinoline-6,7-dimethoxyBBr3Quinoline-6,7-dihydroxy+MeBr\text{Quinoline-6,7-dimethoxy} \xrightarrow{\text{BBr}_3} \text{Quinoline-6,7-dihydroxy} + \text{MeBr}
  • Conditions :

    • Reagent: Boron tribromide (BBr₃) in dichloromethane.

    • Temperature: 0°C to room temperature.

  • Considerations :

    • Requires controlled conditions to avoid over-reaction.

    • Methoxy groups stabilize the quinoline core through electron donation .

Reactions Involving Fluorinated Substituents

The 2-fluoro-4-(trifluoromethyl)phenylmethyl group may participate in:

  • Nucleophilic aromatic substitution : Unlikely due to electron-withdrawing CF₃ group.

  • Electrophilic substitution : Potential for meta-directional substitution if activated .

  • Fluorine displacement : Unlikely under standard conditions (e.g., Grignard reagents).

Table 1: Key Structural and Reaction Data

Parameter Value/Description
Molecular Formula C28H23F4NO5\text{C}_{28}\text{H}_{23}\text{F}_4\text{NO}_5
Molecular Weight 529.5 g/mol
Ester Hydrolysis Acidic/basic conditions → carboxylic acid + 4-methylbenzyl alcohol
Hydrogenolysis Pd/C, H₂ → carboxylic acid + toluene
Demethylation BBr₃ → dihydroxyquinoline derivative

Table 2: Reaction Conditions and Products

Reaction Type Reagents Conditions Product
Ester HydrolysisHCl, H₂OAqueous ethanol, refluxQuinoline-3-carboxylic acid, 4-methylbenzyl alcohol
HydrogenolysisH₂, Pd/C1–5 atm H₂, room temperatureQuinoline-3-carboxylic acid, toluene
DemethylationBBr₃, CH₂Cl₂0°C to room temperatureQuinoline-6,7-dihydroxy derivative

Stability and Handling

  • Solubility : Likely sparingly soluble in water; more soluble in organic solvents (e.g., DMSO, DMF).

  • Storage : Requires protection from light and moisture to prevent hydrolysis or degradation.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of quinolinecarboxylic acids exhibit antibacterial properties. A study highlighted the synthesis of various quinoline derivatives, including the target compound, demonstrating effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer activities. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes linked to various diseases. For instance, its ability to inhibit topoisomerases has been documented, suggesting a mechanism that could be leveraged in cancer therapy .

Case Studies

Study ReferenceFocusFindings
Antibacterial ActivityThe compound demonstrated significant inhibition against Staphylococcus aureus.
Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range.
Enzyme InhibitionEffective inhibition of topoisomerase II with potential applications in chemotherapy.

Synthesis and Formulation

The synthesis of this compound involves several steps, including the reaction of quinoline derivatives with various functional groups to enhance biological activity. The methods employed often utilize standard organic chemistry techniques such as cyclization and esterification, which are well-documented in the literature .

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester is likely related to its ability to interact with various biological targets. The quinoline core can intercalate with DNA, disrupting its function, while the fluorine and trifluoromethyl groups can enhance binding affinity to enzymes and receptors . This compound may inhibit key enzymes involved in cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Critical Positions

Compound Name N1 Substituent C6/C7 Substituents Carboxylic Acid Moiety Key Biological Activities References
Target Compound [2-Fluoro-4-(trifluoromethyl)phenyl]methyl 6,7-dimethoxy (4-Methylphenyl)methyl ester Antibacterial (presumed) N/A
Ciprofloxacin (1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)-3-quinolinecarboxylic acid) Cyclopropyl 6-F, 7-piperazinyl Free carboxylic acid Broad-spectrum antibacterial
PD 117558 (1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidinyl]-6,8-difluoro-4-oxo-3-quinolinecarboxylic acid) Cyclopropyl 6-F, 8-F Free carboxylic acid Enhanced Gram-positive activity
Norfloxacin (1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)-3-quinolinecarboxylic acid) Ethyl 6-F, 7-piperazinyl Free carboxylic acid Urinary tract infections
Compound 8 (Ethyl 6,7-difluoro-1-(formylmethylamino)-4-oxo-1,4-dihydroquinoline-3-carboxylate) Formylmethylamino 6-F, 7-F Ethyl ester Antibacterial (research stage)

Key Structural and Functional Differences

  • N1 Substituent: The target compound’s bulky [2-fluoro-4-(trifluoromethyl)phenyl]methyl group may enhance binding to hydrophobic pockets in bacterial enzymes compared to smaller N1 groups like cyclopropyl or ethyl . Cyclopropyl (in ciprofloxacin) and ethyl (in norfloxacin) are standard N1 substituents that balance potency and pharmacokinetics .
  • C6/C7 Substituents: The 6,7-dimethoxy groups in the target compound are rare; most analogs feature fluoro or piperazinyl groups here. Methoxy groups may reduce antibacterial efficacy compared to fluorine but improve solubility . Fluorine at C6 (e.g., ciprofloxacin) is critical for DNA gyrase inhibition, while piperazinyl at C7 (e.g., norfloxacin) enhances Gram-negative activity .
  • Ester vs. Free Carboxylic Acid: The (4-methylphenyl)methyl ester in the target compound likely acts as a prodrug, requiring enzymatic hydrolysis to release the active carboxylic acid. This contrasts with clinical quinolones, which are administered as free acids for immediate activity . Ethyl esters (e.g., Compound 8 ) are common in research settings to improve cell permeability but are less stable than aryl esters .

Antibacterial Activity and SAR Trends

  • Fluoroquinolones (e.g., ciprofloxacin) exhibit MIC values of 0.03–2 µg/mL against Gram-negative bacteria like E. coli and P. aeruginosa . The target compound’s dimethoxy groups may reduce potency against these strains due to diminished electron-withdrawing effects compared to fluorine .
  • Gram-positive activity : Bulky N1 groups (e.g., PD 117558’s cyclopropyl) improve activity against S. aureus by enhancing target affinity . The trifluoromethyl group in the target compound may confer similar benefits but requires empirical validation.

Biological Activity

3-Quinolinecarboxylic acid derivatives, particularly those with complex substituents, have garnered significant attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound in focus, 3-Quinolinecarboxylic acid, 1-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-6,7-dimethoxy-4-oxo-, (4-methylphenyl)methyl ester , represents a novel structure within this class. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Core Structure : Quinoline ring system.
  • Functional Groups :
    • Carboxylic acid moiety.
    • Fluorinated phenyl group.
    • Dimethoxy and methyl ester substituents.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of quinolinecarboxylic acids. For instance:

  • Antimicrobial Efficacy :
    • A study reported that derivatives of 3-quinolinecarboxylic acid exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) indicated that modifications at the 1 and 7 positions are crucial for enhancing antibacterial potency.
  • Minimum Inhibitory Concentration (MIC) :
    • The MIC for some derivatives was found to be as low as 0.25 µg/mL against E. coli, demonstrating potent activity comparable to established antibiotics like pefloxacin .

Antifungal and Anticancer Properties

The biological activity of quinoline derivatives extends beyond antibacterial effects:

  • Antifungal Activity :
    • Certain derivatives have shown promise against fungal pathogens, although specific data on the target compound is limited. General trends suggest that modifications can enhance antifungal efficacy .
  • Anticancer Potential :
    • Research has indicated that quinoline derivatives can inhibit specific cancer cell lines by targeting pathways such as the MEK-MAPK signaling cascade . This inhibition can lead to reduced proliferation of cancer cells.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of fluorine and specific alkyl substitutions significantly influence the biological activity of these compounds:

Substituent PositionEffect on Activity
1-positionMethylamino enhances potency
6-positionFluorine increases activity
7-positionPiperazinyl groups improve efficacy

Case Studies

  • Study on Novel Derivatives :
    • A series of novel amino-substituted 3-quinolinecarboxylic acids were synthesized and evaluated for their antibacterial properties. Compounds with methylamino at the 1-position showed enhanced activity compared to other substitutions .
  • Machine Learning Predictions :
    • Recent advancements in computational chemistry have utilized machine learning to predict the antimicrobial activity of various quinoline derivatives. This approach has identified promising candidates for further synthesis and testing .

Q & A

Q. Critical Parameters :

  • Monitor reaction pH and temperature to avoid hydrolysis of the ester group.
  • Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to reduce side products .

Basic: What analytical techniques are essential for characterizing this compound, particularly when physical property data are unavailable?

Methodological Answer:
When physical data (e.g., melting point, solubility) are absent, use:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula .
  • ¹H/¹³C NMR and DEPT-135 to assign substituent positions (e.g., distinguishing methoxy vs. methylphenyl groups) .
  • FT-IR to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester ).
  • X-ray Crystallography for absolute configuration determination if single crystals are obtainable .

Data Contradictions : If spectral data conflict with literature (e.g., unexpected splitting in NMR), re-examine reaction conditions for unintended substitutions or stereochemical impurities .

Basic: What safety protocols are recommended for handling fluorinated quinoline derivatives during experimental workflows?

Methodological Answer:

  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks from volatile intermediates .
  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and flame-retardant lab coats are mandatory due to potential fluorinated byproduct toxicity .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb fluorinated compounds using activated carbon .

Note : Despite some safety data sheets (SDS) listing "no known hazards" , assume fluorinated intermediates are irritants and handle with caution.

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the antimicrobial activity of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations in the 2-fluoro-4-(trifluoromethyl)phenyl group. Replace the trifluoromethyl with cyano or nitro groups to assess hydrophobicity impacts .
  • Biological Assays :
    • MIC Testing : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Enzyme Inhibition : Test inhibition of DNA gyrase (IC₅₀) via supercoiling assays, comparing to ciprofloxacin as a positive control .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to gyrase B .

Data Interpretation : Correlate substituent electronegativity (e.g., fluorine) with enhanced membrane penetration using logP calculations .

Advanced: What role does the trifluoromethyl group play in the compound’s pharmacokinetic profile, and how can this be experimentally validated?

Methodological Answer:
The trifluoromethyl group enhances metabolic stability and lipophilicity. Validate via:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS to assess oxidative defluorination .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and compare with non-fluorinated analogs .
  • Plasma Protein Binding : Equilibrium dialysis to determine free fraction, as fluorination often increases albumin binding .

Advanced Note : Replace the trifluoromethyl with deuterated analogs to study isotope effects on bioavailability .

Advanced: How can researchers address stability issues (e.g., hydrolysis, photodegradation) during long-term storage?

Methodological Answer:

  • Hydrolysis Prevention : Store at -20°C in amber vials under argon. Use molecular sieves (3Å) to control moisture .
  • Photostability Testing : Expose to UV light (320–400 nm) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if quinoline ring oxidation occurs .
  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to predict shelf life under stress conditions (40°C/75% RH) .

Contradiction Alert : While some SDS recommend "room temperature storage" , prioritize low-temperature storage for fluorinated esters to prevent ester cleavage .

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